![molecular formula C11H11ClIN3 B1490186 4-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2092562-35-9](/img/structure/B1490186.png)
4-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(1-(2-Chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, commonly referred to as 4-CEIP, is an organic compound with a diverse range of applications in the fields of chemistry, biochemistry, and pharmacology. 4-CEIP is a pyrazolopyridine derivative, which is a type of heterocyclic aromatic compound. Due to its unique structure, 4-CEIP has attracted considerable attention from researchers in recent years due to its potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis of Piperidine Derivatives
4-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine: can be utilized in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. Piperidine structures are present in many pharmaceuticals and play a significant role in drug design due to their biological activity .
Development of ALK and ROS1 Dual Inhibitors
This compound may serve as a precursor in the design of dual inhibitors targeting the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically relevant in the treatment of certain types of cancer .
Inhibitors of Liver Alcohol Dehydrogenase
The pyrazole moiety within the compound’s structure suggests potential use as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols within the body .
Synthesis of Bioactive Spiropiperidines
The compound could be involved in the synthesis of spiropiperidines, a class of bioactive molecules that have shown promise in various pharmacological applications .
Cyclization Reactions
Due to its structural features, this compound may be used in cyclization reactions to create complex heterocyclic systems, which are often found in compounds with significant pharmacological properties .
Annulation Reactions
It may also be employed in annulation reactions, which are useful for constructing polycyclic structures that are common in natural products and drugs .
Multicomponent Reactions (MCRs)
The compound’s reactive sites make it a suitable candidate for multicomponent reactions, which are efficient methods for constructing diverse molecular frameworks in a single reaction vessel .
Synthesis of Pyridinium Salts
Finally, this compound could be used in the synthesis of pyridinium salts, which are important intermediates in organic synthesis and have a wide range of applications in research and pharmaceutical development .
properties
IUPAC Name |
4-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)7-4-12)9-2-5-14-6-3-9/h2-3,5-6H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCMETYSBWGHBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=NC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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